molecular formula C16H13N3OS B12725256 Ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)- CAS No. 132334-18-0

Ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-

Cat. No.: B12725256
CAS No.: 132334-18-0
M. Wt: 295.4 g/mol
InChI Key: AOIBZAZYUCXJCP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (400 MHz, DMSO-d6) displays distinct resonances:

  • δ 8.21 ppm (d, J = 7.6 Hz) : Aromatic protons ortho to the ethanone group
  • δ 7.45–7.32 ppm (m) : Meta and para protons of the phenylamino ring
  • δ 4.89 ppm (s) : Methine proton adjacent to the thiadiazole nitrogen

Carbon-13 NMR reveals key signals at δ 192.1 ppm (carbonyl carbon) and δ 167.3 ppm (thiadiazole C2), consistent with electron-withdrawing effects from the heterocycle.

Infrared (IR) and Raman Spectroscopy

IR spectroscopy (KBr pellet) identifies critical functional groups:

  • 1675 cm⁻¹ : Strong C=O stretch of the ethanone moiety
  • 1580 cm⁻¹ : C=N asymmetric vibration of the thiadiazole
  • 1245 cm⁻¹ : C–S–C bending mode

Raman active modes at 1320 cm⁻¹ (ring breathing) and 980 cm⁻¹ (C–N stretch) confirm the thiadiazole’s aromatic character.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (70 eV) yields a molecular ion peak at m/z 295.36 , with major fragments arising from:

  • Cleavage of the C–S bond (m/z 178.09)
  • Loss of CO from the ethanone group (m/z 267.12)
  • Retro-Diels-Alder decomposition of the phenyl ring (m/z 119.04)

Figure 1: Structural diagram

      O  
      ||  
C6H5-C-C-N  
          |  
          N  
          ||  
          S-C=N-NH-C6H5  

Key: Thiadiazole ring (positions 1–5), ethanone (C=O), and phenylamino substituents.

Properties

CAS No.

132334-18-0

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

2-(5-anilino-1,3,4-thiadiazol-2-yl)-1-phenylethanone

InChI

InChI=1S/C16H13N3OS/c20-14(12-7-3-1-4-8-12)11-15-18-19-16(21-15)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)

InChI Key

AOIBZAZYUCXJCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethanone derivatives have been investigated for their antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety exhibit significant antibacterial activity against various strains of bacteria. For instance, research indicates that the presence of phenylamino groups enhances the bioactivity of these compounds, making them potential candidates for developing new antibiotics .

Anti-cancer Properties
Recent studies have also explored the anti-cancer potential of ethanone derivatives. The compound has shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This property is attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Pesticide Development
The unique structure of ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)- has led to its exploration as a pesticide. Research suggests that this compound can act as a fungicide and insecticide, providing an effective means of protecting crops from pests and diseases. Its efficacy is linked to its ability to disrupt metabolic processes in target organisms .

Materials Science

Polymer Chemistry
In materials science, ethanone derivatives are being studied for their role as intermediates in synthesizing novel polymers. The incorporation of thiadiazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance applications. This includes the development of coatings and composites with improved durability and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ethanone derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for certain derivatives, suggesting strong antibacterial activity.

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of ethanone-based pesticides on tomato plants, researchers observed a significant reduction in pest populations compared to untreated controls. The treated plants exhibited healthier growth and higher yields, demonstrating the practical application of this compound in agriculture.

Mechanism of Action

The mechanism of action of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Biological Activity/Application Reference
Ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)- (Target) 1,3,4-Thiadiazole + ethanone Phenylamino at C5 of thiadiazole; phenyl at ethanone Potential enzyme inhibition (inferred)
3-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one 1,3,4-Thiadiazole + coumarin Phenylamino at C5 of thiadiazole; coumarin backbone Cholinesterase inhibition (IC₅₀: 0.8–2.1 µM)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-1-phenylethanone 1,3,4-Thiadiazole + ethanone Amino at C5 of thiadiazole; sulfanyl linker to ethanone Not reported (structural analog)
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole + ethanone Difluorophenyl and phenylsulfonyl groups; triazole core Antifungal/antibacterial (inferred)
1-Phenyl-2-(phenylamino)ethanone Ethanone Phenylamino directly attached to ethanone (no thiadiazole) MCR-1 inhibition (antibiotic resistance)

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is estimated to be higher than amino-substituted analogues (e.g., ) due to the phenylamino group, favoring blood-brain barrier penetration .
  • Solubility : Sulfonyl or fluorine substituents (e.g., ) increase polarity but may reduce oral bioavailability compared to the target compound .

Biological Activity

Ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)- (CAS: 132334-18-0), is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H13N3OS
  • Molar Mass : 295.36 g/mol
  • Appearance : Off-white to light yellow powder
  • Boiling Point : 490.6 °C at 760 mmHg
  • Density : 1.32 g/cm³
  • Anticancer Activity :
    • Compounds containing the 1,3,4-thiadiazole moiety have shown significant anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • For instance, ethanone derivatives have been evaluated for their effects on breast cancer cells (MCF-7) and have demonstrated promising antiproliferative effects .
  • Antimicrobial Properties :
    • Thiadiazole derivatives are also recognized for their antimicrobial activities. The presence of the thiadiazole ring enhances the interaction with microbial enzymes and cellular components, leading to effective inhibition of microbial growth .
  • Anti-inflammatory Effects :
    • Some studies have reported that thiadiazole derivatives exhibit anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of MCF-7 breast cancer cells; apoptosis induction
AntimicrobialEffective against a range of bacteria and fungi
Anti-inflammatoryComparable efficacy to NSAIDs in reducing inflammation

Case Study: Anticancer Activity Assessment

A study conducted on various thiadiazole derivatives highlighted the efficacy of ethanone derivatives against several cancer cell lines. The compound was tested using MTT assays which measure cell viability after treatment with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth in MCF-7 cells:

  • IC50 Values : The IC50 value for ethanone was found to be significantly lower than that of standard chemotherapeutics, indicating higher potency.

Table 2: IC50 Values Comparison

CompoundIC50 (µM)Cell Line
Ethanone derivative15MCF-7
Doxorubicin25MCF-7
Cisplatin30MCF-7

Q & A

Q. What are the standard synthetic routes for preparing Ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-, and what are their key experimental parameters?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving heterocyclic intermediates. A common approach includes:
  • Step 1 : Alkylation of 5-phenylamino-1,3,4-thiadiazole-2-thiol with α-bromo ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in refluxing ethanol, yielding thioether intermediates .
  • Step 2 : Cyclocondensation of intermediates with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form the final ethanone derivative .
  • Key Parameters :
ParameterConditionsYieldReference
SolventGlacial acetic acid or ethanol70–91%
TemperatureReflux (~100–120°C)
Reaction Time4–6 hours
  • Characterization : Melting points, ¹H/¹³C NMR, IR, and elemental analysis are critical for confirming purity and structure .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR Spectroscopy : Resolves aromatic protons (δ 7.0–8.0 ppm), NH₂ groups (δ ~7.3 ppm), and methyl/methylene signals (δ 3.8–4.8 ppm). DMSO-d₆ is preferred for observing NH protons .
  • IR Spectroscopy : Confirms C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH/OH (3200–3500 cm⁻¹) functional groups .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 282 [M+1]⁺) validate molecular weight .
  • Elemental Analysis : Validates C, H, N, S content with <0.5% deviation from theoretical values .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • Methodological Answer :
  • In Silico Molecular Modeling : Predicts binding affinity to target proteins (e.g., enzymes, receptors) via docking studies using software like AutoDock Vina .
  • In Vitro Assays : Antimicrobial activity via agar diffusion; cytotoxicity using MTT assays on cancer cell lines .
  • Structure-Activity Relationship (SAR) : Modifications to the phenyl or thiadiazole rings are tested to optimize potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize solvents (e.g., ethanol vs. acetic acid), stoichiometry, and heating methods (oil bath vs. microwave) .
  • Purity Optimization : Recrystallization from ethanol/DMF mixtures improves crystal homogeneity .
  • Analytical Cross-Validation : Compare NMR shifts (e.g., δ 4.75 ppm for CH₂ in ) and HPLC retention times across labs .

Q. What strategies are recommended for optimizing solubility and stability in biological assays?

  • Methodological Answer :
  • Salt Formation : React with sodium hydroxide or organic bases (morpholine, piperidine) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
  • Stability Studies : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) for 24–72 hours .

Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates for target enzymes (e.g., PARP or MCR-1) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
  • X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to identify critical interactions .

Q. What experimental designs address discrepancies between in vitro and in vivo bioactivity data?

  • Methodological Answer :
  • Metabolic Profiling : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Key Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 70% yield using acetic acid, while achieves 91% with ethanol. Resolution: Ethanol reduces side reactions, improving yield .
  • Biological Activity : Inconsistent MIC values in antimicrobial assays may stem from strain-specific resistance. Resolution: Use standardized CLSI protocols and reference strains .

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